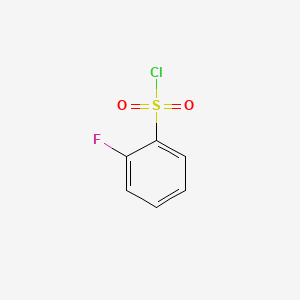

2-Fluorobenzenesulfonyl chloride

Description

2-Fluorobenzenesulfonyl chloride (CAS 2905-21-7), also known as o-fluorobenzenesulfonyl chloride, is a fluorinated aromatic sulfonyl chloride with the molecular formula C₆H₄ClFO₂S and a molecular weight of 194.61 g/mol . It is a reactive intermediate widely used in organic synthesis, particularly in the preparation of sulfonamides (e.g., 2-fluorobenzenesulfonamide via reaction with ammonium hydroxide) . The compound is synthesized from o-benzenedisulfonyl fluoride, leveraging fluorine's strong electron-withdrawing properties to modulate reactivity . It is commercially available in high purity (>95%) and is classified as hazardous due to its corrosive and reactive nature .

Propriétés

IUPAC Name |

2-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO2S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZKAQCISWFDCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183286 | |

| Record name | 2-Fluorobenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2905-21-7 | |

| Record name | 2-Fluorobenzenesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorobenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluorobenzenesulfonyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Chlorosulfonation of Fluorobenzene Derivatives

One classical approach to prepare 2-fluorobenzenesulfonyl chloride involves the chlorosulfonation of fluorobenzene or fluorobenzene derivatives. This method typically proceeds via electrophilic aromatic substitution, where fluorobenzene is treated with chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group ortho to the fluorine substituent.

- Reaction conditions: The reaction is generally conducted under controlled temperature to avoid polysulfonation or side reactions.

- Purification: The crude product is purified by distillation or recrystallization to isolate the sulfonyl chloride.

Conversion of 2-Fluorobenzenesulfonic Acid to Sulfonyl Chloride

Another widely used method is the conversion of 2-fluorobenzenesulfonic acid to the corresponding sulfonyl chloride using thionyl chloride (SOCl2).

- Procedure: 2-Fluorobenzenesulfonic acid is refluxed with excess thionyl chloride, often in the presence of a catalytic amount of DMF to facilitate the reaction.

- Advantages: This method provides good yields and is scalable for industrial production.

- Purification: The product is isolated by removal of excess thionyl chloride and purification via distillation or crystallization.

Halogen Exchange Fluorination of Chlorobenzenesulfonyl Chloride

A more specialized and modern approach involves the halogen exchange reaction, where 2-chlorobenzenesulfonyl chloride is fluorinated using alkali metal fluorides such as potassium fluoride (KF) in polar aprotic solvents.

- Reaction medium: Common solvents include sulfolane, dimethylformamide (DMF), or acetonitrile.

- Catalysts: Phase transfer catalysts such as 18-crown-6 or quaternary ammonium salts can be employed to enhance fluoride ion availability and reaction rate.

- Temperature: The reaction is typically conducted at elevated temperatures ranging from 100°C to 250°C.

- Reaction monitoring: The onset of the reaction is often indicated by the evolution of sulfur dioxide gas.

- Isolation: The product can be separated by steam distillation, direct distillation, or recrystallization.

- Yields: Reported yields vary but can reach up to 55% or higher depending on conditions.

Analyse Des Réactions Chimiques

2-Fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in such reactions under suitable conditions.

Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form complex organic molecules.

Common reagents used in these reactions include bases, nucleophiles, and palladium catalysts. The major products formed from these reactions are typically sulfonamide derivatives and other substituted aromatic compounds.

Applications De Recherche Scientifique

Scientific Research Applications

2-Fluorobenzenesulfonyl chloride has several significant applications in scientific research:

Organic Synthesis

The compound serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its sulfonyl chloride group allows for versatile reactions, such as:

- Nucleophilic Substitution Reactions : It can replace the sulfonyl chloride group with nucleophiles like amines, alcohols, or thiols.

- Sulfonylation Reactions : Used to introduce sulfonamide groups into biomolecules, altering their biological activity and stability .

Modification of Biomolecules

In biological research, this compound is employed to modify biomolecules, particularly proteins and peptides. The sulfonylation reaction enables the introduction of sulfonamide groups that enhance the stability and activity of therapeutic proteins, improving their pharmacokinetic profiles in animal models .

Drug Development

The compound acts as an intermediate in synthesizing various pharmaceuticals. Its ability to form sulfonamides is particularly valuable for developing compounds with antibacterial and anti-inflammatory properties .

Specialty Chemicals Production

In industry, this compound is utilized in producing specialty chemicals, including dyes, pigments, and polymers. Its reactivity makes it suitable for creating complex chemical structures needed in these applications .

Polymer Chemistry

The compound is also used to modify polymers for enhanced properties. For instance, it can activate hydroxyl groups on polymeric carriers for covalent attachment of biological molecules, facilitating the development of advanced materials for biomedical applications .

Case Studies and Research Findings

Several studies have highlighted the biological activity and practical applications of this compound:

Case Study 1: Antibacterial Activity

A study demonstrated that derivatives synthesized from this compound exhibited significant antibacterial properties against various strains of bacteria. The mechanism was attributed to the formation of covalent bonds with bacterial enzymes, inhibiting their function .

Case Study 2: Protein Modification Research

Research indicated that sulfonylation using this compound could enhance the stability and activity of certain therapeutic proteins. The modified proteins showed improved pharmacokinetic profiles in animal models, suggesting potential for clinical applications .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for pharmaceuticals and agrochemicals; participates in nucleophilic substitutions |

| Biomolecule Modification | Alters biological activity and stability of proteins/peptides through sulfonylation |

| Drug Development | Intermediate for synthesizing antibacterial and anti-inflammatory drugs |

| Specialty Chemicals | Used in producing dyes, pigments, and polymers |

| Polymer Chemistry | Activates polymeric carriers for covalent attachment of biological molecules |

Mécanisme D'action

The mechanism of action of 2-Fluorobenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonamide bonds, which are crucial in many chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Comparaison Avec Des Composés Similaires

Comparison with Similar Sulfonyl Chlorides

Structural and Substituent Effects

Sulfonyl chlorides with substituents in the ortho, meta, or para positions, or with different functional groups (e.g., Cl, CN, CH₃), exhibit distinct reactivity and physical properties. Below is a comparative analysis:

Table 1: Key Properties of 2-Fluorobenzenesulfonyl Chloride and Analogues

Activité Biologique

2-Fluorobenzenesulfonyl chloride is an important compound in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : CHClFOS

- Molecular Weight : 194.60 g/mol

- Physical State : Solid at room temperature

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonyl chlorides, including this compound. In particular, derivatives of benzenesulfonyl chlorides have shown significant activity against various bacterial strains.

Study Findings

-

Antibacterial Activity :

- A study investigated the antimicrobial activity of newly synthesized benzenesulfonate derivatives, including those derived from this compound. The Minimum Inhibitory Concentration (MIC) values for some derivatives were found to be as low as 0.39 mg/L against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA) .

- The MIC values for Enterococcus faecalis and E. faecium were reported at 6.25 mg/L, indicating moderate efficacy against these Gram-positive bacteria .

- Cytotoxicity :

- Mechanism of Action :

Case Study 1: Antiviral Activity

In another investigation, analogs of this compound were tested for their antiviral properties. The study found that certain derivatives exhibited notable antiviral activity with effective concentrations (EC) ranging from 5.3 μM to 15 μM against specific viral targets . This indicates the compound's versatility beyond antibacterial applications.

Case Study 2: Inhibition of Inflammatory Markers

Research has also explored the anti-inflammatory effects of compounds containing the p-fluorobenzenesulfonyl group. These compounds demonstrated inhibitory effects on lipopolysaccharide (LPS)-induced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting potential applications in treating inflammatory diseases .

Toxicological Considerations

While exploring the biological activities of this compound, it is essential to consider its toxicological profile:

- Acute Toxicity : Exposure can lead to respiratory distress and asthma-like symptoms due to its irritating nature .

- Endocrine Disruption : Current literature does not indicate any endocrine-disrupting properties associated with this compound .

- Skin and Eye Irritation : It is classified as an irritant, necessitating careful handling in laboratory settings .

Summary Table of Biological Activities

Q & A

Q. How is 2-fluorobenzenesulfonyl chloride employed in synthesizing sulfonamide derivatives?

- Methodological Answer : The compound is used as a sulfonylating agent in substitution reactions. A typical protocol involves reacting it with primary or secondary amines under basic conditions (e.g., aqueous NaOH or pyridine) to form sulfonamides. For example, in -fluorobenzenesulfonyl chloride was substituted with an amine to synthesize 2-fluoro-6-methoxybenzenesulfonamide. Key parameters include maintaining a pH >9 to deprotonate the amine and control reaction kinetics. Post-reaction purification via recrystallization or column chromatography is recommended to isolate the sulfonamide .

Q. What spectroscopic methods are recommended for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for structural confirmation. For example, in , aryl-substituted indoles synthesized using this compound were characterized by ¹H NMR (δ 7.71–7.14 ppm for aromatic protons) and ¹³C NMR (fluorine coupling constants, e.g., 160.2 ppm, J = 250.9 Hz).

- FTIR : The sulfonyl chloride group exhibits S=O stretching vibrations at ~1360–1180 cm⁻¹.

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 194.61 g/mol for this compound) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- PPE : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and acid-resistant lab coats.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of corrosive vapors.

- Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents.

- Storage : Store in a cool, dry place away from bases and amines to prevent unintended reactions. Refer to OSHA and REACH guidelines for disposal .

Advanced Research Questions

Q. How does the fluorine substituent affect the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : The ortho-fluorine atom exerts an electron-withdrawing effect, enhancing the electrophilicity of the sulfonyl chloride group. In , Pd-catalyzed desulfitative C2-arylation of indoles with this compound achieved 66% yield due to the fluorine’s ability to stabilize transition states via inductive effects. Competitive experiments with non-fluorinated analogs (e.g., 2-chlorobenzenesulfonyl chloride) showed lower yields, highlighting fluorine’s unique role in directing reactivity .

Q. What are the challenges in analyzing reaction byproducts when using this compound?

- Methodological Answer : Common byproducts include hydrolyzed sulfonic acids (from moisture exposure) and dimerized sulfonates. To mitigate:

- Use anhydrous solvents (e.g., dried THF) and inert atmospheres.

- Monitor reaction progress via TLC or HPLC to detect early hydrolysis.

- For characterization, employ LC-MS to distinguish between sulfonamides (m/z ~195–300) and sulfonic acids (m/z ~175–210). notes that residual sulfonyl chloride can be detected via IR (S=O stretches) and quenched with excess amine .

Q. How can conflicting spectroscopic data be resolved when identifying derivatives of this compound?

- Methodological Answer :

- Dual Solvent NMR : Compare spectra in CDCl₃ and DMSO-d₆ to resolve overlapping peaks. For example, fluorine’s anisotropic effects may shift aromatic protons differently in polar vs. non-polar solvents.

- 2D NMR Techniques : Use HSQC and HMBC to correlate ¹H-¹³C signals and confirm substitution patterns.

- X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated in for aryl-indole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.